An In-depth Technical Guide to Fmoc-D-Dab(Ivdde)-OH: A Cornerstone of Orthogonal Peptide Synthesis
An In-depth Technical Guide to Fmoc-D-Dab(Ivdde)-OH: A Cornerstone of Orthogonal Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Orthogonal Protection
In the intricate field of peptide science, the ability to perform site-specific modifications on a growing peptide chain is paramount for developing complex therapeutics, diagnostic tools, and novel biomaterials. This capability hinges on the concept of "orthogonal protection," a strategy where different protecting groups on a molecule can be removed under distinct chemical conditions without affecting one another. Fmoc-D-Dab(Ivdde)-OH is a specialized amino acid derivative that embodies this principle, offering chemists a powerful tool for sophisticated peptide engineering.
This guide provides a comprehensive overview of Fmoc-D-Dab(Ivdde)-OH, detailing its chemical properties, the critical role of its unique side-chain protection, and field-proven protocols for its application. We will explore the causality behind experimental choices, ensuring a deep, mechanistic understanding for researchers aiming to leverage this reagent's full potential.
Section 1: Chemical Identity and Core Properties
Fmoc-D-Dab(Ivdde)-OH is a derivative of D-2,4-diaminobutyric acid (D-Dab), a non-proteinogenic amino acid. It features two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on its α-amine and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group on its side-chain (γ-amine). This dual protection scheme is the foundation of its strategic utility in Solid-Phase Peptide Synthesis (SPPS).
The Ivdde group is a more sterically hindered variant of the Dde group, developed to overcome issues like partial loss during prolonged synthesis and potential migration between amine groups.[1][2] Its enhanced stability to the standard piperidine solutions used for Fmoc removal is a key advantage.[3][4]
| Property | Value | Source(s) |
| Full Chemical Name | N-α-Fmoc-N-γ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-diaminobutyric acid | [3][4] |
| CAS Number | 607366-21-2 / 872169-32-9 | [3][5] |
| Molecular Formula | C₃₂H₃₈N₂O₆ | [3][6] |
| Molecular Weight | 546.65 g/mol | [3][6] |
| Appearance | White to off-white powder | [3][7] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [3][4] |
| Storage Temperature | 15-25°C | [3][4] |
Section 2: The Principle of Orthogonality in Action
The power of Fmoc-D-Dab(Ivdde)-OH lies in the differential lability of its protecting groups. During SPPS, the synthesis proceeds by repeatedly removing the temporary N-terminal Fmoc group to allow for the coupling of the next amino acid. The Ivdde group on the D-Dab side chain, however, remains completely intact throughout this process.[8][9]
This orthogonality allows the chemist to build the full linear peptide backbone first. Then, at a strategic point, the Ivdde group can be selectively removed while the peptide is still attached to the solid support and all other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) are still in place.[2][10] This unmasks a reactive γ-amine on the D-Dab residue, which becomes a unique handle for site-specific modification.
This strategy is indispensable for:
-
Peptide Cyclization: Creating a lactam bridge by forming an amide bond between the newly freed side-chain amine and a C-terminal carboxylic acid.[11]
-
Branched Peptides: Synthesizing an entirely new peptide chain off the D-Dab side chain, a technique crucial for creating multi-antigenic peptides for vaccine development.[10][12]
-
Bioconjugation: Attaching labels, such as fluorophores, biotin, or polyethylene glycol (PEG), to a specific site on the peptide.[2]
-
Synthesis of Complex Antibiotics: The Ivdde group has been instrumental in the synthesis of Dab-rich cyclic peptides like Polymyxin B1.[13]
Section 3: Experimental Protocol: Selective On-Resin Deprotection of the Ivdde Group
This protocol outlines the standard, field-proven method for removing the Ivdde group from a peptide-resin, enabling subsequent modification of the D-Dab side-chain amine.
Trustworthiness Note: The success of this procedure relies on the complete removal of the Ivdde group before proceeding. The reaction's progress can be monitored spectrophotometrically by detecting the chromophoric indazole byproduct in the filtrate at ~290 nm.[10][11][14]
Materials:
-
Peptide-resin containing one or more Dab(Ivdde) residues.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Hydrazine monohydrate (N₂H₄·H₂O).
-
Syringe reaction vessel with a filter.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.
-
Causality: Proper swelling of the resin is critical to ensure that all reagents can freely access the reactive sites within the polymer matrix.
-
-
Prepare Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.
-
Expert Insight: A 2% solution is standard and effective for most sequences.[1][15] However, for sterically hindered sites or aggregated peptides where removal proves sluggish, the concentration can be cautiously increased up to 4%.[16] It is crucial to note that higher hydrazine concentrations can risk side reactions.[1]
-
-
First Hydrazine Treatment: Add the 2% hydrazine solution to the swollen resin (e.g., 10 mL per gram of resin). Agitate gently at room temperature for 3 minutes.[11][15] Drain the solution.
-
Repeat Treatments: Repeat Step 3 two to three more times, collecting the filtrate each time if monitoring is desired.
-
Causality: Multiple short treatments are more effective and gentler on the peptide than a single prolonged exposure. This method ensures the complete removal of the protecting group while minimizing potential side reactions.
-
-
Thorough Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the indazole byproduct.
-
Expert Insight: This washing step is absolutely critical. Residual hydrazine can interfere with subsequent coupling reactions by acting as a competing nucleophile.
-
-
Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A positive test (blue beads) confirms the presence of a free primary amine, indicating successful Ivdde deprotection.
-
Proceed to Modification: The resin, now bearing a deprotected D-Dab side-chain amine, is ready for the next synthetic step (e.g., coupling of an amino acid, fluorophore, or cyclization).
Section 4: Conclusion and Future Outlook
Fmoc-D-Dab(Ivdde)-OH is more than just a protected amino acid; it is a strategic enabler for the synthesis of complex, non-linear, and modified peptides that are often inaccessible through standard linear SPPS. Its robust orthogonality, coupled with the enhanced stability of the Ivdde group, provides a reliable and precise tool for advanced peptide design. As the demand for sophisticated peptide-based drugs and materials continues to grow, the mastery of reagents like Fmoc-D-Dab(Ivdde)-OH will remain a critical skill for scientists pushing the boundaries of chemical biology and therapeutic development.
References
-
Optimizing the removal of an ivDde protecting group . Biotage. [Link]
-
Amino Acid Sidechain Deprotection . Aapptec Peptides. [Link]
-
Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups . Aapptec Peptides. [Link]
-
Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | Request PDF . ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis . AAPPTec. [Link]
-
Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF . ResearchGate. [Link]
-
NEW Orthogonally protected lysine derivatives Novabiochem® NEW . Merck Millipore. [Link]
-
Supplementary Information . The Royal Society of Chemistry. [Link]
-
Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics | Request PDF . ResearchGate. [Link]
-
The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis . Future Origin. [Link]
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